molecular formula C9H13NO3S B2645346 3-((4-Aminophenyl)sulfonyl)propan-1-ol CAS No. 131110-21-9

3-((4-Aminophenyl)sulfonyl)propan-1-ol

Cat. No.: B2645346
CAS No.: 131110-21-9
M. Wt: 215.27
InChI Key: LRPJPWFRYRFDTF-UHFFFAOYSA-N
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Description

3-((4-Aminophenyl)sulfonyl)propan-1-ol is an organic compound with the molecular formula C9H13NO3S. It is characterized by the presence of an aminophenyl group attached to a sulfonyl group, which is further connected to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminophenyl)sulfonyl)propan-1-ol typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminophenyl)sulfonyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((4-Aminophenyl)sulfonyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Aminophenyl)sulfonyl)propan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the aminophenyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-aminophenyl)sulfonylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPJPWFRYRFDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 3-(4-acetamidophenylsulfonyl)propionate (54.2 g, 190 mmol), sodium borohydride (22.3 g, 590 mmol), and 400 mL of t-butanol was stirred mechanically and heated to reflux. Methanol (11 mL) was added dropwise over 20 minutes, and the resulting solution was stirred at reflux for 2 hours. The reaction mixture was cooled, and 250 mL of 3M aqueous HCl was added slowly with vigorous gas evolution occurring. The resulting mixture was partially concentrated at reduced pressure to remove t-butanol, and the residue was heated at reflux for 2 hours. The mixture was cooled, and solid sodium bicarbonate was added slowly until the pH of the mixture was 6-7. The mixture was allowed to stand several hours at 23° C. and then the precipitated product was filtered. After recrystallization from methanol containing a small amount of ether, 8.2 g (20%) of cream-colored powder was obtained, mp 99°-102° C.
Quantity
54.2 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Three

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